molecular formula C10H14ClNO3 B2867944 methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride CAS No. 2408969-25-3

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride

Cat. No.: B2867944
CAS No.: 2408969-25-3
M. Wt: 231.68
InChI Key: UVTJTQBJIXTNIR-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride is a substituted phenylacetate derivative with a methoxy group at position 3 and an amino group at position 4 on the aromatic ring. This compound belongs to a class of intermediates widely used in pharmaceutical synthesis, particularly in the development of analgesics, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial applications .

Properties

IUPAC Name

methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJTQBJIXTNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride typically involves the esterification of 4-amino-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl (2S)-2-Amino-2-(3-Methoxyphenyl)Acetate Hydrochloride (CAS 1391408-07-3)

Structural Differences :

  • The amino group is attached to the α-carbon of the acetate chain rather than the phenyl ring.
  • The phenyl ring has a single methoxy group at position 3.

Key Properties :

  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Applications: Used as a chiral intermediate in asymmetric synthesis for CNS-targeting drugs.
  • Research Findings: Demonstrates higher enantiomeric purity (>99%) compared to non-chiral analogs, which is critical for reducing off-target effects in drug candidates .

Methyl 2-(4-Hydrazinylphenyl)Acetate Hydrochloride (CAS 89148-88-9)

Structural Differences :

  • A hydrazinyl group replaces the amino group at position 4 on the phenyl ring.

Key Properties :

  • Molecular Formula: C₉H₁₃ClN₂O₂
  • Applications: Acts as a precursor for hydrazide-based polymers and antitubercular agents.
  • Research Findings: The hydrazinyl group enhances chelation properties, making it useful in metal-organic frameworks (MOFs) and antimicrobial coatings .

Methyl 2-(2-Amino-1,3-Thiazol-4-yl)Acetate Hydrochloride

Structural Differences :

  • The phenyl ring is replaced by a 1,3-thiazole ring with an amino group at position 2.

Key Properties :

  • Molecular Formula: C₆H₉ClN₂O₂S
  • Applications: Key intermediate in cephalosporin antibiotics and antifungal agents.
  • Research Findings: The thiazole ring improves metabolic stability compared to phenyl-based analogs, extending half-life in vivo .

Methyl 2-(3,4-Dichlorophenyl)-2-(Methylamino)Acetate Hydrochloride (CAS 1251922-87-8)

Structural Differences :

  • Dichloro substituents at positions 3 and 4 on the phenyl ring, with a methylamino group on the acetate chain.

Key Properties :

  • Molecular Formula: C₁₀H₁₂Cl₃NO₂
  • Applications: Investigated for antipsychotic activity due to its structural similarity to dopamine receptor ligands.
  • Research Findings: Chlorine atoms increase lipophilicity, enhancing blood-brain barrier permeability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications
Methyl 2-(4-amino-3-methoxyphenyl)acetate HCl Not Available C₁₀H₁₄ClNO₃ (Inferred) 4-Amino, 3-methoxy (phenyl) Pharmaceutical intermediates
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate HCl 1391408-07-3 C₁₀H₁₄ClNO₃ α-Amino, 3-methoxy (phenyl) Chiral drug synthesis
Methyl 2-(4-hydrazinylphenyl)acetate HCl 89148-88-9 C₉H₁₃ClN₂O₂ 4-Hydrazinyl (phenyl) MOFs, antimicrobial agents
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate HCl Not Available C₆H₉ClN₂O₂S 2-Amino (thiazole) Antibiotic synthesis
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate HCl 1251922-87-8 C₁₀H₁₂Cl₃NO₂ 3,4-Dichloro (phenyl), methylamino CNS drug candidates

Research Findings and Implications

  • Substituent Effects: Amino and methoxy groups on the phenyl ring (as in the target compound) likely improve water solubility and hydrogen-bonding capacity, whereas thiazole or chlorine substituents enhance lipophilicity and stability .
  • Synthetic Utility: The hydrochloride salt form is preferred in industrial processes due to its non-hygroscopic nature and ease of purification .

Biological Activity

Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

The biological activity of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the ability to inhibit specific enzymes related to inflammatory pathways, thereby potentially reducing inflammation. This interaction is facilitated by the methoxy group present in its structure, which enhances solubility and reactivity with biological targets compared to similar compounds.

Biological Effects

Research indicates that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride may have several notable biological effects:

  • Anti-inflammatory Activity : By inhibiting enzymes involved in inflammatory processes, the compound may alleviate symptoms associated with inflammatory diseases.
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound exhibit moderate anti-proliferative effects on cancer cells, indicating potential as an antitumor agent .
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts .

Comparative Analysis

To better understand the uniqueness and potential applications of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride, a comparison with similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochlorideContains a methoxy group enhancing solubilityAnti-inflammatory, antitumor potential
Methyl amino(3-methylphenyl)acetate hydrochlorideLacks methoxy substitutionModerate anti-inflammatory effects
Methyl amino(3-fluorophenyl)acetateFluorine substitution may alter pharmacokineticsVaries; less studied compared to methoxy derivatives

Research Findings and Case Studies

Several studies have investigated the biological activities of methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride and its analogs:

  • Inflammation Reduction Study : A study demonstrated that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride significantly reduced markers of inflammation in vitro. The compound inhibited cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Antitumor Activity Assessment : In a series of assays conducted on various cancer cell lines, derivatives of this compound showed IC50 values ranging from 0.5 to 1.5 µM, indicating moderate cytotoxicity against tumor cells. The results suggest that structural modifications could enhance its antitumor efficacy .
  • Neuroprotective Effects Evaluation : Research involving neuronal cell cultures exposed to oxidative stress revealed that methyl 2-(4-amino-3-methoxyphenyl)acetate hydrochloride provided significant protection against cell death, highlighting its potential use in neuroprotection strategies .

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